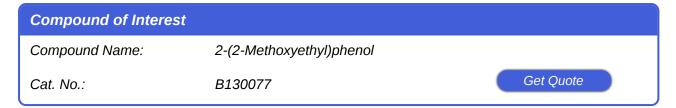


An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol: Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of **2-(2-Methoxyethyl)phenol** (CAS No: 330976-39-1). While its isomer, 4-(2-Methoxyethyl)phenol, is a well-known intermediate in the synthesis of the beta-blocker Metoprolol, the ortho-substituted variant is of significant interest for studying substituent effects and as a key intermediate in mechanistic studies of chemical transformations.

Chemical Structure and Properties

2-(2-Methoxyethyl)phenol is a synthetic substituted phenol characterized by a methoxyethyl group at the ortho-position relative to the hydroxyl group. This specific arrangement allows for potential intramolecular interactions, such as hydrogen bonding, which can influence the compound's acidity, solubility, and conformational preferences, making it a valuable model for studying ortho-substituent effects.

The identity of the compound is confirmed by its unique chemical identifiers and spectroscopic data.



Property	Value	
CAS Number	330976-39-1	
Molecular Formula	C9H12O2	
Molecular Weight	152.19 g/mol	
Canonical SMILES	COCCC1=CC=CC1O	
InChI Key	KLOHRGVQRCCZIF-UHFFFAOYSA-N	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to verifying the structure and substitution pattern of **2-(2-Methoxyethyl)phenol**.

 1 H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each hydrogen environment. The aromatic region typically shows complex multiplets between δ 6.8 and 7.2 ppm. The aliphatic side chain presents distinct signals: a triplet for the methylene group adjacent to the aromatic ring (Ar-CH₂), another triplet for the methylene group next to the ether oxygen (-O-CH₂-), and a sharp singlet for the methoxy group (-OCH₃), generally found between δ 3.4 and 3.7 ppm.[1] The phenolic hydroxyl proton (-OH) signal is also observable, though its chemical shift can vary.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms, including the six non-equivalent aromatic carbons and the three aliphatic carbons of the methoxyethyl substituent, validating the 1,2-disubstituted pattern on the benzene ring.[1]



Proton Group	Typical Chemical Shift (δ, ppm)	Multiplicity
Aromatic Protons	6.8 – 7.2	Multiplet
Methylene (Ar-CH ₂)	3.4 – 3.7	Triplet
Methylene (-O-CH ₂ -)	3.4 – 3.7	Triplet
Methoxy (-OCH₃)	~3.4	Singlet
Phenolic Hydroxyl (-OH)	Variable	Singlet (broad)
Note: Data compiled from typical values for similar structures. Actual shifts may vary based on solvent and experimental conditions.[1]		

Synthesis of 2-(2-Methoxyethyl)phenol

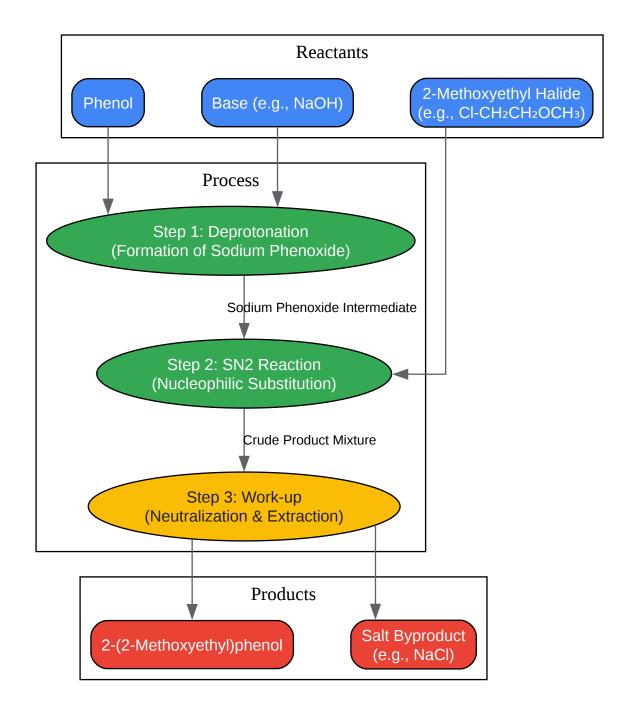
The primary and most established method for synthesizing **2-(2-Methoxyethyl)phenol** is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol. The general pathway involves the deprotonation of phenol to form the more nucleophilic sodium phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable 2-methoxyethyl halide, such as 2-chloroethyl methyl ether.

An alternative, though less direct, pathway involves its formation as a key intermediate during the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol, where the solvent (methanol) acts as a nucleophile.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the Williamson ether synthesis of **2-(2-Methoxyethyl)phenol**.





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Caption: Williamson Ether Synthesis Workflow for 2-(2-Methoxyethyl)phenol.

Representative Experimental Protocol

While specific, peer-reviewed protocols detailing yields for **2-(2-Methoxyethyl)phenol** are not readily available in public literature, the following representative protocol is based on



established Williamson ether synthesis procedures for analogous phenolic compounds.

Objective: To synthesize **2-(2-Methoxyethyl)phenol** via O-alkylation of phenol.

Materials:

- Phenol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- 2-Chloroethyl methyl ether
- Aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
- Diethyl ether or Ethyl acetate (for extraction)
- Hydrochloric acid (HCl), dilute (for neutralization)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq.) in the chosen aprotic solvent.
- Carefully add a strong base such as sodium hydroxide (1.1 eq.) to the solution. Stir the
 mixture at room temperature until the phenol is completely converted to sodium phenoxide.
 This may be done under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Alkylation (SN2 Reaction): To the resulting phenoxide solution, add 2-chloroethyl methyl ether (1.1-1.2 eq.) dropwise.
- Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting



material.

- Work-up and Extraction: Cool the reaction mixture to room temperature. Quench the reaction by adding water.
- Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an
 organic solvent like diethyl ether or ethyl acetate.
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- The crude **2-(2-Methoxyethyl)phenol** can be further purified by vacuum distillation or column chromatography on silica gel.

Significance in Research

While not a common industrial intermediate, **2-(2-Methoxyethyl)phenol** serves a crucial role in academic research. It has been identified as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to produce 2,3-dihydrobenzofuran.[1] Its formation in this context provides critical evidence for a reaction pathway involving a phenonium ion intermediate, highlighting the compound's importance in elucidating complex, multi-step reaction mechanisms.[1]

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References

- 1. 2-(2-Methoxyethyl)phenol | 330976-39-1 | Benchchem [benchchem.com]
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